![molecular formula C8H13N3O B1342435 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine CAS No. 343246-64-0](/img/structure/B1342435.png)
2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
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Overview
Description
The compound “2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine” is a chemical compound with the empirical formula C8H13N3O . It is a part of the 1,2,4-oxadiazole family, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
Molecular Structure Analysis
The molecular structure of “2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine” can be analyzed using various spectroscopic techniques. For instance, the 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule . The FT-IR spectrum can provide information about the functional groups present in the molecule .
Chemical Reactions Analysis
The chemical reactions involving “2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine” can be complex and involve both oxidation and conjugation reactions . For example, the 2-methyl-1H-pyrrolo moiety underwent cytochrome P450-catalyzed hydroxylation followed by oxidation to a carboxylic acid and then conjugation with taurine .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine” can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The molecular weight can be determined using mass spectrometry .
Scientific Research Applications
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives, including “2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine”, exhibit a broad spectrum of agricultural biological activities . They have been used in the discovery of efficient and low-risk chemical pesticides . These compounds have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Antibacterial Effects
Compounds of 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC 50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . They also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) .
Anti-Trypanosomal Activity
1,2,4-Oxadiazole derivatives have been studied for their potential anti-trypanosomal activity . The probable mode of action of these synthesized compounds against Trypanosoma cruzi cysteine protease cruzain has been explored using molecular docking .
Anticancer Evaluation
1,2,4-Oxadiazole derivatives have been synthesized and evaluated for their anticancer properties . The MTT test, which quantifies living cells by measuring the activity of mitochondrial enzymes, has been used to evaluate these compounds .
Drug Discovery
1,2,4-Oxadiazole is an essential motif in drug discovery . It is incorporated in many experimental, investigational, and marketed drugs . The oxadiazole core can be used as an amide- or ester-like linker in the design of bioactive compounds .
Synthesis of Bioactive Compounds
1,2,4-Oxadiazole derivatives can be synthesized from different types of organic compounds at ambient temperature . These methods allow for obtaining 1,2,4-oxadiazoles with thermosensitive functions .
Future Directions
The future directions for the research and development of “2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine” could involve further exploration of its pharmacological properties and potential therapeutic applications . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole core are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse pharmacological activities .
Mode of Action
It’s worth noting that the 1,2,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, often involved in hydrogen bonding with biological targets . This interaction can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been associated with various biological activities, suggesting they may interact with multiple pathways .
Result of Action
The presence of the 1,2,4-oxadiazole core suggests potential for diverse biological activities .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability .
properties
IUPAC Name |
3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-10-8(12-11-6)7-4-2-3-5-9-7/h7,9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBMLRNNEACWHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine |
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